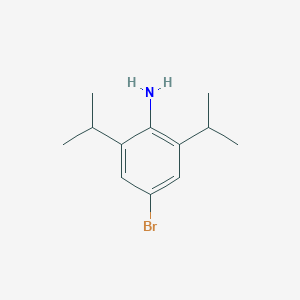

4-Bromo-2,6-diisopropylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQRHTYPYQPBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472464 | |

| Record name | 4-Bromo-2,6-diisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80058-84-0 | |

| Record name | 4-Bromo-2,6-diisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-diisopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Regioselective Bromination of 2,6-diisopropylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective bromination of 2,6-diisopropylaniline is a critical transformation in synthetic organic chemistry, providing a key building block for the synthesis of various ligands, catalysts, and pharmaceutical intermediates. The sterically hindered nature of the aniline derivative directs the electrophilic substitution to the para position, resulting in the formation of 4-bromo-2,6-diisopropylaniline with high selectivity. This technical guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data from various synthetic approaches.

Introduction

Anilines are highly reactive aromatic compounds in electrophilic substitution reactions due to the strong electron-donating nature of the amino group (-NH₂), which activates the ortho and para positions of the benzene ring.[1][2] However, this high reactivity can often lead to multiple substitutions, as seen in the reaction of aniline with bromine water to produce 2,4,6-tribromoaniline.[1][3] For sterically hindered anilines, such as 2,6-diisopropylaniline, the bulky isopropyl groups ortho to the amine functionality provide kinetic stabilization and control the regioselectivity of the reaction.[4] This steric hindrance significantly disfavors substitution at the ortho positions, leading to the preferential formation of the para-substituted product.[5]

The resulting product, this compound, is a valuable precursor for the synthesis of N-heterocyclic carbene (NHC) ligands and other complex molecules used in catalysis and materials science.[4] This guide will explore the underlying mechanism of this regioselective bromination and provide practical experimental details.

Reaction Mechanism

The regioselective bromination of 2,6-diisopropylaniline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps are outlined below:

-

Generation of the Electrophile: In the presence of a suitable brominating agent, a polarized bromine species (Br⁺) is generated.

-

Nucleophilic Attack: The electron-rich aromatic ring of 2,6-diisopropylaniline attacks the electrophilic bromine atom. Due to the steric bulk of the two isopropyl groups at the ortho positions, the attack occurs preferentially at the less hindered para position.[5]

-

Formation of the Sigma Complex (Arenium Ion): This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the ortho and para positions relative to the incoming bromine atom.

-

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.

The regioselectivity is therefore dictated by the steric hindrance imposed by the ortho-isopropyl groups, which raises the energy of the transition state for ortho-attack, making the pathway to the para-product more favorable.[6]

References

- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 2. byjus.com [byjus.com]

- 3. homework.study.com [homework.study.com]

- 4. This compound|CAS 80058-84-0 [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-diisopropylaniline

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and synthetic applications of this compound. This sterically hindered aniline is a key building block in coordination chemistry and organic synthesis, primarily utilized as a precursor for ligands in catalysis and for integration into advanced polymer systems.

Core Physicochemical Properties

This compound is a derivative of aniline characterized by bulky isopropyl groups ortho to the amine and a bromine atom at the para position. These structural features impart significant steric hindrance, which influences its reactivity and the properties of its derivatives.[1] At room temperature, it exists as a light yellow to brown clear liquid.[2][3]

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 80058-84-0[2][4] |

| Molecular Formula | C₁₂H₁₈BrN[2][4][5] |

| Molecular Weight | 256.19 g/mol [2] |

| Physical State | Liquid (at 20°C)[2][3] |

| Appearance | Light yellow to Brown clear liquid[2][3] |

| Boiling Point | 110 °C at 0.14 mmHg[2][3] |

| Specific Gravity | 1.25 (20/20)[2][3] |

| Refractive Index | 1.57[2][3] |

| Flash Point | 136 °C[2][3] |

| Purity | >98.0% (Nonaqueous Titration), >95.0% (GC)[2][3] |

| Storage | Room Temperature, under inert gas, protected from air[2][3] |

Spectroscopic and Analytical Data

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are primary tools for confirming the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons (a singlet due to symmetry), the amine protons, and the isopropyl protons.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups. Characteristic absorption bands include N-H stretching vibrations for the primary amine group in the 3300-3500 cm⁻¹ region and aromatic C-H stretching vibrations around 3000 cm⁻¹.[1] Vapor phase IR spectra are available for this compound.[4]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. GC-MS data for this compound has been documented.[4]

Experimental Protocols

The primary application of this compound is as a synthetic intermediate.[1] Its synthesis is typically achieved through the regioselective bromination of its precursor, 2,6-diisopropylaniline.[1]

Synthesis of this compound Hydrobromide

A common and effective method to achieve selective para-bromination is by using the hydrohalide salt of the starting aniline, which deactivates the ring and directs the electrophile.[1]

Protocol:

-

Reaction Setup : Suspend 24.1 g of 2,6-diisopropylaniline hydrochloride in 150 ml of cyclohexane in a reaction vessel.

-

Reagent Addition : Heat the suspension to 70° C. Add 19.1 g of bromine dropwise over a period of 2 hours. Hydrogen chloride gas will evolve and escape during the addition.[6]

-

Cooling and Filtration : After the addition is complete, cool the reaction mixture to 10° C.[6]

-

Product Isolation : Filter the resulting solid residue. Wash the filter cake with cyclohexane.[6]

-

Drying : Dry the product at 40° C under vacuum to yield this compound hydrobromide as yellow crystals.[6]

This protocol reportedly yields the hydrobromide salt with 98.7% purity and a melting point of 234°-235° C.[6] An alternative method involves using N-bromosuccinimide (NBS) as the brominating agent in dimethylformamide (DMF), which can achieve a 97% yield after vacuum distillation.[1]

Caption: Synthesis workflow for this compound Hydrobromide.

Chemical Reactivity and Applications

The significance of this compound stems from its role as a versatile precursor for synthesizing sterically demanding ligands, which are crucial in coordination and organometallic chemistry.[1] The bulky 2,6-diisopropylphenyl groups provide kinetic stabilization to reactive centers and can influence the coordination geometry of metal complexes, thereby tuning their catalytic activity and selectivity.[1]

Ligand Synthesis

-

Schiff Base Ligands : This aniline readily undergoes condensation reactions with aldehydes or ketones to form Schiff base ligands. The steric bulk imparted by the aniline influences the stability and geometry of the resulting metal complexes.[1] For example, reaction with 2,3-butanedione yields a diimine ligand where the aryl rings are forced to be nearly perpendicular to the diimine backbone.[1]

-

N-Heterocyclic Carbene (NHC) Ligands : It serves as a key starting material for N-heterocyclic carbenes (NHCs). These ligands, when coordinated to transition metals like iridium, nickel, and silver, form complexes with applications in catalysis due to the steric shielding they provide to the metal center.[1]

Caption: Role as a precursor in ligand synthesis for catalysis.

Safety and Handling

This compound is classified as harmful.

-

Hazards : It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[3][4]

-

Precautions : When handling this compound, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[3] Work should be conducted in a well-ventilated area or outdoors to avoid inhaling mist or vapors.[2][3] After handling, skin should be washed thoroughly.[3]

Store the compound under an inert gas atmosphere in a cool, dark place as it is sensitive to air.[2][3]

References

- 1. This compound|CAS 80058-84-0 [benchchem.com]

- 2. This compound | 80058-84-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 80058-84-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. This compound | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-bromo-N,N-diisopropylaniline | C12H18BrN | CID 15335633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

Spectroscopic Analysis of 4-Bromo-2,6-diisopropylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 4-Bromo-2,6-diisopropylaniline. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | s | 2H | Ar-H |

| ~4.10 | br s | 2H | -NH₂ |

| ~3.00 | sept | 2H | -CH(CH₃)₂ |

| ~1.25 | d | 12H | -CH(CH₃)₂ |

s : singlet, d : doublet, sept : septet, br s : broad singlet

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | C-NH₂ |

| ~132.0 | C-Br |

| ~128.0 | Ar-C (CH) |

| ~125.0 | Ar-C (C-CH(CH₃)₂) |

| ~28.0 | -CH(CH₃)₂ |

| ~22.5 | -CH(CH₃)₂ |

Experimental Protocols for NMR Data Acquisition

The following section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm). It can be added directly to the solvent by the manufacturer or added separately in a small quantity.

NMR Spectrometer Setup and Data Acquisition

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral resolution.

-

Temperature: Standard acquisition is typically performed at room temperature (e.g., 298 K).

-

Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse is commonly used for routine spectra.

-

Acquisition Time (AT): Typically 2-4 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative ¹H NMR.

-

Number of Scans (NS): 8 to 16 scans are generally adequate for a sample of this concentration.

-

¹³C NMR Spectroscopy:

-

Spectrometer: The same spectrometer as for ¹H NMR is used.

-

Acquisition Mode: Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon atom.

-

Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse is typical.

-

Acquisition Time (AT): Approximately 1-2 seconds.

-

Relaxation Delay (D1): A longer delay of 2-5 seconds is often necessary, especially for quaternary carbons.

-

Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS).

-

Integration (¹H NMR): The relative areas under the peaks are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of the peaks are determined.

Visualizing the Workflow and Spectral Interpretation

The following diagrams, created using the DOT language, illustrate the experimental workflow for NMR spectroscopy and the logical process for interpreting the resulting spectra of this compound.

Caption: A flowchart illustrating the major steps in an NMR spectroscopy experiment.

Caption: Logical relationships in the interpretation of ¹H and ¹³C NMR spectra.

Spectroscopic Analysis of 4-Bromo-2,6-diisopropylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 4-Bromo-2,6-diisopropylaniline, a key intermediate in synthetic organic chemistry. This document outlines detailed experimental protocols, predicted spectral data, and an analysis of the compound's structural features based on established spectroscopic principles. The information presented herein is intended to assist researchers in the identification and characterization of this and structurally related compounds.

Introduction

This compound is an aromatic amine whose sterically hindered nature and functionalization make it a valuable building block in the synthesis of various organic molecules, including ligands for catalysis and pharmaceutical intermediates. Accurate characterization of this compound is crucial for ensuring purity and confirming its chemical identity. This guide details the application of FT-IR spectroscopy and mass spectrometry for the structural elucidation of this compound.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₈BrN

-

Molecular Weight: 256.18 g/mol [1]

-

CAS Number: 80058-84-0

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption peaks for this compound based on the analysis of similar aromatic amines.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400 - 3500 | Medium | Asymmetric N-H stretch of the primary amine |

| 3300 - 3400 | Medium | Symmetric N-H stretch of the primary amine |

| 2960 - 2850 | Strong | C-H stretch of the isopropyl groups (aliphatic) |

| ~3050 | Medium | C-H stretch of the aromatic ring |

| 1600 - 1650 | Medium | N-H bending (scissoring) of the primary amine |

| 1450 - 1500 | Medium | C=C stretching of the aromatic ring |

| 1250 - 1335 | Strong | C-N stretching of the aromatic amine |

| 1000 - 1100 | Medium | C-Br stretching |

Experimental Protocol for FT-IR Analysis

This protocol describes a general procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues.

-

Record a background spectrum to account for atmospheric and instrumental interferences.

-

-

Sample Preparation:

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

-

Data Acquisition:

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

-

Identify and label the characteristic absorption peaks and compare them to the predicted values and reference spectra of similar compounds.

-

-

Cleaning:

-

Release the pressure arm and carefully remove the sample from the ATR crystal.

-

Clean the crystal thoroughly with a suitable solvent to prevent cross-contamination.

-

FT-IR Analysis Workflow

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry can confirm the molecular weight and provide insights into its fragmentation patterns.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z values separated by 2 Da.

| m/z (Predicted) | Relative Intensity | Assignment |

| 255/257 | High | [M]⁺, Molecular ion containing ⁷⁹Br and ⁸¹Br |

| 240/242 | High | [M - CH₃]⁺, Loss of a methyl group |

| 212/214 | Medium | [M - C₃H₇]⁺, Loss of an isopropyl group |

| 162 | Medium | [M - Br - C₃H₇]⁺, Loss of bromine and an isopropyl group |

| 43 | High | [C₃H₇]⁺, Isopropyl cation |

Experimental Protocol for Mass Spectrometry

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Instrument Preparation:

-

Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications.

-

Set the appropriate GC conditions (e.g., injector temperature, oven temperature program, carrier gas flow rate) to achieve good chromatographic separation. A typical oven program might start at 100°C and ramp up to 280°C.

-

Set the mass spectrometer parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned (e.g., m/z 40-400).

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC injector port.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

The mass spectrometer records the mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to identify the peak corresponding to this compound.

-

Examine the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the observed fragmentation pattern with the predicted values and known fragmentation pathways of similar compounds.

-

Mass Spectrometry Analysis Logical Flow

Caption: Logical flow for GC-MS analysis and structural elucidation.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust framework for the unambiguous identification and structural characterization of this compound. FT-IR confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and valuable information about the compound's fragmentation pathways. The protocols and predicted data presented in this guide serve as a valuable resource for researchers working with this and structurally similar compounds in the fields of chemical synthesis and drug development.

References

X-ray Crystal Structure of 4-Bromo-2,6-diisopropylaniline Derivatives: A Technical Guide

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the synthesis and structural analysis of 4-Bromo-2,6-diisopropylaniline derivatives. The document provides a comprehensive overview of their X-ray crystal structures, including detailed crystallographic data and experimental protocols.

Introduction

This compound is a valuable synthetic intermediate used in the preparation of a variety of organic compounds, particularly as a bulky ligand precursor for transition metal catalysts.[1] Its derivatives, such as diimines and Schiff bases, are of significant interest in coordination chemistry and materials science due to their unique steric and electronic properties.[1] X-ray crystallography provides the definitive method for elucidating the precise three-dimensional arrangement of atoms within these molecules, offering crucial insights into their structure-property relationships.

This guide focuses on the X-ray crystal structures of two prominent derivatives: (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline and 1,4-Bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene.

Crystallographic Data

The crystallographic data for the two derivatives of this compound are summarized in the tables below for easy comparison.

(Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline

This compound, with the chemical formula C₂₈H₃₈Br₂N₂, is centrosymmetric, with the midpoint of the central C-C bond of the butyl group located on an inversion center.[2][3] A key structural feature is the significant dihedral angle of 78.23(3)° between the plane of the aryl ring and the 1,4-diazabutadiene mean plane.[2][3] The crystal structure shows no evidence of hydrogen bonding or aromatic stacking.[2][3]

| Parameter | Value |

| Empirical Formula | C₂₈H₃₈Br₂N₂ |

| Formula Weight | 562.42 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 9.099(3) |

| b (Å) | 12.199(4) |

| c (Å) | 13.566(5) |

| β (°) | 104.905(5) |

| Volume (ų) | 1455.2(9) |

| Z | 2 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

Table 1: Crystal data and structure refinement for (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline.[2][3]

1,4-Bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene

The crystal structure of this diimine ligand, with the empirical formula C₂₆H₃₄Br₂N₂, also reveals a centrosymmetric molecule.[1] The molecule adopts a trans-conformation about the central C-C bond of the butanediylidene backbone.[1]

| Parameter | Value |

| Empirical Formula | C₂₆H₃₄Br₂N₂ |

| Formula Weight | 534.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.961(3) |

| b (Å) | 17.848(7) |

| c (Å) | 8.620(3) |

| β (°) | 104.260(11) |

| Volume (ų) | 1336.2(8) |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 300 |

Table 2: Crystal data and structure refinement for 1,4-Bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene.[1]

Experimental Protocols

This section details the methodologies for the synthesis of the parent aniline and its diimine derivatives, as well as the X-ray crystallographic analysis.

Synthesis of this compound Hydrobromide

A common method for the regioselective bromination of 2,6-diisopropylaniline involves the use of its hydrohalide salt to deactivate the aromatic ring and direct bromination to the para position.[1]

Procedure:

-

A suspension of 24.1 g of 2,6-diisopropylaniline hydrochloride in 150 ml of cyclohexane is prepared.

-

19.1 g of bromine is added dropwise to the suspension at 70°C over 2 hours.

-

The evolved hydrogen chloride gas is allowed to escape.

-

The reaction mixture is then cooled to 10°C and filtered.

-

The resulting solid is washed with cyclohexane and dried under vacuum at 40°C.

-

This process yields 34.1 g of this compound hydrobromide as yellow crystals.[4][5]

An alternative method utilizes N-bromosuccinimide (NBS) as the brominating agent in dimethylformamide (DMF), which can provide the target compound in a 97% yield after vacuum distillation.[1]

Synthesis of Diimine Derivatives

Diimine ligands are typically synthesized through the condensation of two equivalents of the aniline with an α-diketone.[1]

General Procedure for Diazabutadiene Derivatives:

-

The synthesis of compounds like 1,4-bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene is achieved through the acid-catalyzed condensation of this compound with glyoxal.[1]

-

For the synthesis of (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline, the condensation reaction is performed with 2,3-butanedione.[1][3]

-

The resulting solid product is typically recrystallized from a suitable solvent system, such as dichloromethane/cyclohexane, to yield crystals suitable for X-ray diffraction.[3]

X-ray Data Collection and Structure Refinement

The determination of the crystal structures of these derivatives involves single-crystal X-ray diffraction.

Methodology:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected at a specific temperature (e.g., 296 K or 300 K) using Mo Kα radiation.[1][2][3]

-

The collected data is processed, which includes cell refinement and data reduction.

-

An absorption correction is applied to the data, often using a multi-scan method.[2][3]

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[2][3]

-

All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2][3]

Workflow and Logical Relationships

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their structural elucidation and potential applications.

Caption: Workflow from synthesis to structural analysis and applications.

Conclusion

The X-ray crystal structures of this compound derivatives provide invaluable information for understanding their molecular geometry and solid-state packing. The bulky diisopropyl groups and the bromo substituent significantly influence the conformation and intermolecular interactions of these compounds. The detailed crystallographic data and experimental protocols presented in this guide offer a solid foundation for researchers working on the design and synthesis of new ligands and materials based on the this compound scaffold. The established synthetic routes and characterization techniques are robust and can be adapted for the preparation of a wide range of derivatives with tailored properties for applications in catalysis and materials science.

References

- 1. This compound|CAS 80058-84-0 [benchchem.com]

- 2. (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]

Solubility and stability of 4-Bromo-2,6-diisopropylaniline in common solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-diisopropylaniline is a sterically hindered aromatic amine crucial as a precursor in the synthesis of ligands for catalysis and advanced materials.[1] Its bulky 2,6-diisopropylphenyl groups provide kinetic stabilization to reactive centers, influencing the coordination geometry and stability of metal complexes.[1] This technical guide provides an in-depth analysis of the solubility and stability of this compound. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes information from analogous compounds, such as other halogenated and sterically hindered anilines, to provide a robust qualitative assessment. Furthermore, it outlines comprehensive experimental protocols for determining solubility and stability, complete with visual workflows, to empower researchers in generating precise data for their specific applications.

Chemical and Physical Properties

This compound is a substituted aniline with the molecular formula C₁₂H₁₈BrN.[2] Its structure, featuring a bromine atom at the para position and two isopropyl groups ortho to the amine, dictates its physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 256.18 g/mol | [2] |

| Appearance | Light yellow to brown clear liquid | [3] |

| Melting Point | Not available (often a liquid at room temperature) | |

| Boiling Point | Not available | |

| CAS Number | 80058-84-0 |

Solubility Profile

Qualitative Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Soluble to Highly Soluble | The nonpolar aromatic ring and alkyl groups will have favorable van der Waals interactions with nonpolar solvents.[4] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble to Moderately Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds. Sterically hindered anilines are often soluble in THF and chlorinated solvents.[6] |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Moderately Soluble | The amine group can act as a hydrogen bond donor and acceptor, but the bulky isopropyl groups may hinder solvation. |

| Aqueous | Water | Insoluble | The large hydrophobic structure significantly outweighs the hydrophilic contribution of the amine group.[4] |

| Aqueous Acid | Dilute HCl | Soluble | The basic amine group will be protonated to form the corresponding anilinium salt, which is ionic and therefore water-soluble.[7] |

| Aqueous Base | Dilute NaOH | Insoluble | As a weak base, it will not be deprotonated by a dilute strong base. |

Stability Profile

The stability of this compound is a critical consideration for its storage and use in synthesis. Like many anilines, it can be susceptible to degradation through oxidation, photodegradation, and at elevated temperatures. The steric hindrance provided by the ortho-isopropyl groups is expected to enhance its kinetic stability compared to less hindered anilines.[1]

Potential Degradation Pathways:

-

Oxidation: Anilines are prone to oxidation upon exposure to air, which can lead to the formation of colored impurities.[8] The rate of oxidation is often influenced by the presence of light and trace metals. The bulky isopropyl groups may slow down this process.

-

Photodegradation: Aromatic amines can undergo degradation when exposed to UV light. This process can involve the generation of reactive oxygen species that attack the aromatic ring and the amine group, potentially leading to dehalogenation and hydroxylation.[9][10][11][12][13]

-

Thermal Degradation: At elevated temperatures, halogenated anilines can undergo decomposition, which may involve the cleavage of carbon-halogen and carbon-nitrogen bonds, potentially leading to the formation of complex aromatic structures or polymerization.[14][15]

-

Hydrolytic Stability: The C-Br bond in aromatic systems is generally stable to hydrolysis under neutral conditions. The overall molecule is expected to be hydrolytically stable under typical laboratory conditions.

Recommended Storage Conditions:

To ensure the integrity of this compound, it should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[16]

Experimental Protocols

Determination of Solubility

The following protocol outlines a standard method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., toluene, acetone, ethanol, water)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid ensures that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the analyte.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Workflow for Solubility Determination:

Caption: A generalized workflow for the experimental determination of solubility.

Stability Testing

The following protocol is a general guideline for assessing the stability of this compound under various stress conditions.

Materials:

-

High-purity this compound

-

Vials (clear and amber)

-

Environmental chamber with controlled temperature and humidity

-

Photostability chamber with a calibrated light source (e.g., xenon lamp)

-

Acids and bases for hydrolysis studies (e.g., HCl, NaOH)

-

Analytical instrumentation for purity assessment (e.g., HPLC-UV, GC-MS)

Procedure:

-

Sample Preparation:

-

Prepare multiple samples of this compound, both as a neat substance and in solution (in a relevant solvent).

-

Store the samples in appropriate vials (amber for light protection, clear for photostability testing).

-

-

Stress Conditions:

-

Thermal Stability (Accelerated): Store samples at elevated temperatures (e.g., 40 °C, 60 °C) in an environmental chamber.

-

Photostability: Expose samples to a controlled light source that mimics sunlight (ICH Q1B guidelines). A dark control sample should be stored under the same conditions but protected from light.

-

Hydrolytic Stability: Prepare solutions of the compound in aqueous buffers at different pH values (e.g., acidic, neutral, basic) and store them at a controlled temperature.

-

Oxidative Stability: Expose the compound to an oxidative agent (e.g., hydrogen peroxide solution) to assess its susceptibility to oxidation.

-

-

Time Points:

-

Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4 weeks, and longer for long-term studies).

-

-

Analysis:

-

At each time point, analyze the samples using a stability-indicating HPLC or GC method. This method should be able to separate the parent compound from any potential degradation products.

-

Assess the purity of the sample and quantify any degradation products that have formed.

-

Note any changes in physical appearance (e.g., color change).

-

Logical Flow for Stability Assessment:

Caption: A logical flow diagram illustrating the process of stability assessment.

Conclusion

While specific quantitative data on the solubility and stability of this compound are not extensively documented, a strong qualitative understanding can be derived from its chemical structure and comparison with analogous compounds. It is predicted to be highly soluble in nonpolar organic solvents and poorly soluble in water, with its solubility in acidic aqueous solutions enhanced due to salt formation. The compound's stability is expected to be influenced by factors such as light, air, and high temperatures. The detailed experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability parameters of this compound, which is essential for its effective application in synthesis and materials science.

References

- 1. This compound|CAS 80058-84-0 [benchchem.com]

- 2. This compound | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 80058-84-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 6. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. Photocatalytic Degradation of 4,4'-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. cetjournal.it [cetjournal.it]

- 15. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 16. 80058-84-0|this compound|BLD Pharm [bldpharm.com]

In-Depth Technical Guide to CAS Number 80058-84-0: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 80058-84-0, identified as 4-Bromo-2,6-diisopropylaniline. This document details its chemical and physical properties, known hazards, and synthesis protocols. Primarily utilized as a sterically hindered building block, its main application lies in the synthesis of N-heterocyclic carbene (NHC) and Schiff base ligands. The subsequent metal complexes of these ligands have emerged as promising candidates in anticancer research. This guide presents a review of the reported in vitro biological activities of these derivatives, along with detailed experimental protocols for key assays, and discusses their potential mechanisms of action.

Chemical and Physical Properties

This compound is a substituted aniline characterized by the presence of a bromine atom at the para position and two bulky isopropyl groups ortho to the amino group. These structural features impart significant steric hindrance around the nitrogen atom, influencing its reactivity and the properties of its derivatives.

| Property | Value | Reference(s) |

| IUPAC Name | 4-bromo-2,6-di(propan-2-yl)aniline | [1] |

| Synonyms | 4-Bromo-2,6-diisopropylphenylamine, 2,6-diisopropyl-4-bromoaniline | [1][2] |

| Molecular Formula | C₁₂H₁₈BrN | [1][3][4][5] |

| Molecular Weight | 256.18 g/mol | [1][3][4][5] |

| Appearance | Light yellow to brown clear liquid or solid | [3][6] |

| Boiling Point | 110 °C at 0.14 Torr | [7] |

| Density | 1.231 ± 0.06 g/cm³ (Predicted) | [7] |

| Refractive Index | 1.57 | [7] |

| Storage Temperature | Room temperature, in a cool, dark place under an inert atmosphere | [3][6][7][8] |

Hazards and Safety Information

This compound is classified as harmful. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area.

| Hazard Statement | Description | Reference(s) |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | [3][6][8] |

| H315 | Causes skin irritation | [9] |

| H319 | Causes serious eye irritation | [9] |

| Precautionary Statement | Description | Reference(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [3] |

| P270 | Do not eat, drink or smoke when using this product | [3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3] |

| P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth | [3] |

| P302+P352+P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell | [3] |

| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell | [3] |

Synthesis Protocols

Synthesis of this compound Hydrobromide

A common method for the selective bromination of 2,6-diisopropylaniline is the direct bromination of its hydrohalide salt. The protonated amino group deactivates the aromatic ring and directs the electrophilic substitution to the para position.

Experimental Protocol:

-

Suspend 24.1 g of 2,6-diisopropylaniline hydrochloride in 150 ml of cyclohexane in a reaction vessel.

-

Heat the suspension to 70 °C with stirring.

-

Add 19.1 g of bromine dropwise over 2 hours. Hydrogen chloride gas will evolve and should be appropriately vented.

-

After the addition is complete, cool the reaction mixture to 10 °C.

-

Filter the resulting precipitate.

-

Wash the filter residue with cyclohexane.

-

Dry the product at 40 °C under vacuum to yield this compound hydrobromide as yellow crystals.[10]

Synthesis of N-Heterocyclic Carbene (NHC) Ligands and Metal Complexes

This compound is a key precursor for bulky NHC ligands. These are typically synthesized through the reaction with glyoxal and an aldehyde, followed by cyclization and quaternization to form an imidazolium salt, the stable precursor to the free carbene.

Caption: Synthesis of NHC-Metal Complexes.

Applications in Drug Development

While this compound itself is not known to possess significant biological activity, its derivatives, particularly metal complexes of NHC and Schiff base ligands, have shown promise as anticancer agents. The bulky 2,6-diisopropylphenyl groups provide steric shielding to the metal center, which can enhance stability and modulate reactivity.

Anticancer Activity of Derivatives

Several studies have reported the in vitro cytotoxicity of metal (e.g., copper, nickel, zinc, ruthenium, silver, gold) complexes bearing ligands derived from this compound and related sterically hindered anilines. These complexes have demonstrated activity against a range of human cancer cell lines.

| Cell Line | Compound Type | IC₅₀ (µM) | Reference(s) |

| MCF-7 (Breast) | Cu(II) and Ni(II) complexes of fluorenone based ligands | < 10 µg/mL | [7] |

| HeLa (Cervical) | Ru(II)-NHC complexes | 11.1 - 22.8 | [11] |

| C6 (Glioblastoma) | Ru(II)-NHC complexes | 14.2 - 24.2 | [11] |

| A2780 (Ovarian) | Fe(II)-NHC complexes | low micromolar range | [12] |

| HCT116 (Colorectal) | Fe(II)-NHC complexes | low micromolar range | [12] |

Proposed Mechanisms of Action

The precise mechanisms of action for many of these complexes are still under investigation. However, several potential pathways have been proposed for metal-based anticancer drugs, including NHC and Schiff base complexes.

-

DNA Interaction: Some metal complexes can bind to DNA, either through intercalation or covalent binding, leading to the inhibition of replication and transcription, and ultimately inducing apoptosis.

-

Mitochondrial Dysfunction: The lipophilic nature of many of these complexes can facilitate their accumulation in mitochondria. This can lead to an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.

-

Enzyme Inhibition: Specific enzymes that are overexpressed in cancer cells, such as thioredoxin reductase (TrxR), can be targeted and inhibited by these metal complexes.

Caption: Proposed Anticancer Mechanism.

Key Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3][7][13]

Caption: MTT Assay Workflow.

Plasmid DNA Cleavage Assay

This assay is used to determine if a compound can induce single- or double-strand breaks in DNA.

Experimental Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl).

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a DNA control (no compound) and a positive control (a known DNA cleaving agent).

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours). The reaction can be performed in the presence or absence of an activating agent like hydrogen peroxide.

-

Gel Electrophoresis: Add loading dye to each reaction mixture and load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization: Run the gel and visualize the DNA bands under UV light. The cleavage of supercoiled DNA (Form I) will result in the formation of nicked circular (Form II) and linear (Form III) DNA.

Caption: DNA Cleavage Assay Workflow.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Experimental Protocol:

-

Cell Treatment: Treat cells with the test compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caption: Apoptosis Assay Workflow.

Conclusion and Future Perspectives

This compound (CAS 80058-84-0) is a valuable and versatile building block in medicinal chemistry and materials science. Its primary role as a precursor to bulky ligands for metal complexes has paved the way for the development of novel anticancer drug candidates. While the in vitro efficacy of these compounds is promising, further research is required to elucidate their precise mechanisms of action, identify specific molecular targets, and evaluate their in vivo efficacy and safety profiles. The detailed protocols and information provided in this guide aim to facilitate further research and development in this exciting area of drug discovery.

References

- 1. Metal-N-heterocyclic carbene complexes as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]

- 4. Recent developments of metal N-heterocyclic carbenes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of Antitumor Au(I) N-Heterocyclic Carbene Complexes: A Computational Insight on the Targeting of TrxR Selenocysteine [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Metal N-heterocyclic carbene complexes as potential antitumor metallodrugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. N-Heterocyclic Carbene Iron Complexes as Anticancer Agents: In Vitro and In Vivo Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and investigation of antiproliferative activity of Ru-NHC complexes against C6 and HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]

Methodological & Application

Synthesis of Brominated N-Heterocyclic Carbene Ligand Precursors from 4-Bromo-2,6-diisopropylaniline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of the N-heterocyclic carbene (NHC) ligand precursor, 1,3-bis(4-bromo-2,6-diisopropylphenyl)imidazolium chloride, commencing from the readily available starting material, 4-Bromo-2,6-diisopropylaniline. This brominated NHC precursor is a valuable building block for the development of novel catalysts and metallodrugs, offering a handle for further functionalization through cross-coupling reactions.

The synthetic strategy follows a well-established two-step procedure for the formation of imidazolium salts. The first step involves the condensation of this compound with glyoxal to yield the corresponding diimine intermediate. Subsequent cyclization of the diimine with a formaldehyde equivalent in the presence of an acid affords the target imidazolium chloride.

Experimental Overview

The overall synthetic pathway is depicted below. The initial condensation reaction provides the diimine intermediate, which is then cyclized to the final imidazolium salt.

Figure 1: General workflow for the synthesis of 1,3-bis(4-bromo-2,6-diisopropylphenyl)imidazolium chloride.

Detailed Experimental Protocols

Step 1: Synthesis of 1,4-Bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene

This procedure is adapted from the literature for the synthesis of the brominated diimine intermediate.[1]

Materials:

-

This compound

-

Glyoxal (40% aqueous solution)

-

Methanol

-

Formic acid

Procedure:

-

To a stirred solution of this compound (11.71 mmol) in methanol (40 mL), add 4 drops of formic acid.

-

Slowly add glyoxal (5.80 mmol, 40% aqueous solution) dropwise to the reaction mixture.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Collect the resulting yellow precipitate by filtration.

-

Wash the precipitate with cold methanol (2 x 10 mL).

-

Dry the solid in vacuo to yield the product. For further purification, the solid can be recrystallized from ethanol.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 56% | [1] |

| ¹H-NMR (CD₂Cl₂, 300 MHz) | δ 1.19 (d, J = 6.9 Hz, 24H, CH₃), 2.91 (sept, J = 6.8 Hz, 4H, CH), 7.31 (s, 4H, aromatic), 8.07 (s, 2H, CH) | [1] |

| ¹³C{¹H}-NMR (CD₂Cl₂, 75 MHz) | δ 22.80, 28.43, 119.42, 126.79, 139.29, 147.52, 163.97 | [1] |

Step 2: Synthesis of 1,3-Bis(4-bromo-2,6-diisopropylphenyl)imidazolium chloride

This protocol is a proposed adaptation based on the well-established synthesis of the non-brominated analogue, IPr·HCl.[2]

Materials:

-

1,4-Bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene

-

Paraformaldehyde

-

Toluene

-

HCl (4M in Dioxane) or Chlorotrimethylsilane (TMSCl)

-

Ethyl acetate (if using TMSCl)

Procedure (Method A: Using HCl in Dioxane):

-

Dissolve 1,4-bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene in toluene.

-

Add paraformaldehyde (1.0 - 1.2 equivalents) to the solution.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the paraformaldehyde dissolves.

-

Slowly add a solution of HCl in dioxane (1.0 - 1.2 equivalents) to the reaction mixture.

-

A precipitate should form upon addition of the acid.

-

Stir the reaction for several hours to ensure complete precipitation.

-

Collect the white solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum.

Procedure (Method B: Using Chlorotrimethylsilane):

-

Dissolve 1,4-bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene in ethyl acetate.

-

Add paraformaldehyde (1.0 - 1.2 equivalents).

-

Heat the mixture to a gentle reflux (around 70 °C).

-

Slowly add chlorotrimethylsilane (1.0 - 1.2 equivalents) dropwise.

-

Continue refluxing for a few hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and then to 0-10 °C to maximize precipitation.

-

Filter the resulting white solid, wash with cold ethyl acetate, and dry under vacuum.

Expected Characterization:

While specific spectral data for the brominated product is not available in the searched literature, the following are expected based on the structure and data for the non-brominated analogue:

-

¹H NMR: Appearance of a singlet for the imidazolium proton (NCHN) typically downfield (around 9-11 ppm), along with the characteristic signals for the diisopropylphenyl groups.

-

¹³C NMR: A signal for the carbenic carbon (NCN) in the range of 140-145 ppm.

Application Notes

The synthesized 1,3-bis(4-bromo-2,6-diisopropylphenyl)imidazolium chloride serves as a stable precursor to the corresponding N-heterocyclic carbene. This NHC ligand can be generated in situ by deprotonation with a suitable base (e.g., potassium tert-butoxide, sodium hydride) or used to form various transition metal complexes.

Potential Applications:

-

Catalysis: The bulky 2,6-diisopropylphenyl groups provide significant steric hindrance around the metal center, which can enhance the stability and selectivity of catalysts in various organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), olefin metathesis, and C-H activation.

-

Drug Development: The bromo-substituent on the phenyl ring offers a site for further chemical modification via reactions like Suzuki or Sonogashira coupling. This allows for the attachment of various functional groups or pharmacophores, enabling the synthesis of novel metallodrug candidates with tunable properties.

-

Materials Science: The ability to functionalize the NHC ligand can be exploited in the design of new materials, such as organometallic polymers or functionalized surfaces.

Signaling Pathway and Logical Relationships

The synthesis of the NHC precursor from the starting aniline can be visualized as a logical progression of chemical transformations.

Figure 2: Logical flow from starting material to applications.

References

Synthesis of Diimine Ligands from 4-Bromo-2,6-diisopropylaniline and α-Diketones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diimine ligands, characterized by the presence of two imine (C=N) functional groups, are a cornerstone in coordination chemistry and catalysis. Their steric and electronic properties can be readily tuned by modifying the substituents on the aniline and the backbone of the α-diketone precursor. This high degree of modularity makes them invaluable for a wide range of applications, from olefin polymerization catalysis to the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of a specific class of diimine ligands derived from the sterically hindered 4-Bromo-2,6-diisopropylaniline and various α-diketones (glyoxal, 2,3-butanedione, and benzil). The bulky 2,6-diisopropylphenyl groups provide significant steric shielding to the coordinated metal center, influencing its reactivity and stability. The para-bromo substituent offers a site for further functionalization, allowing for the creation of more complex molecular architectures.

Applications in Research and Drug Development

The diimine ligands synthesized from this compound serve as crucial precursors for a variety of metal complexes with significant applications in both materials science and medicinal chemistry.

Catalysis: These bulky diimine ligands are particularly well-suited for late-transition-metal catalysts used in olefin polymerization. The steric hindrance created by the diisopropylphenyl groups can influence the coordination geometry around the metal center, thereby tuning the catalytic activity and selectivity of the polymerization process. This allows for control over the microstructure and molecular weight of the resulting polymers.

Medicinal Chemistry and Drug Development: Metal complexes are playing an increasingly important role in the design of new therapeutic agents. Diimine ligands can chelate to a variety of metal ions (e.g., platinum, palladium, ruthenium, rhenium), forming stable complexes with potential biological activity. These metal complexes have been investigated for their anticancer properties. The mechanism of action often involves the interaction of the metal complex with biological macromolecules like DNA, leading to the inhibition of cancer cell growth. The ligands themselves can be designed to enhance the specificity and efficacy of the metallodrugs. For instance, palladium(II) complexes with certain diimine ligands have shown promising in vitro and in vivo antitumor activity, with the ability to modify DNA secondary structure and selectively inhibit cancer cell proliferation. While direct biological activity data for the specific ligands described herein is an active area of research, the structural motifs are consistent with those found in biologically active metal complexes.

Experimental Protocols

The synthesis of diimine ligands from this compound and α-diketones is typically achieved through a condensation reaction, often catalyzed by a weak acid.

Materials and Equipment

-

This compound

-

Glyoxal (40% aqueous solution)

-

2,3-Butanedione (Diacetyl)

-

Benzil

-

Methanol

-

Ethanol

-

Formic acid or Acetic acid

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, dichloromethane/cyclohexane)

-

Standard analytical equipment for characterization (NMR, MS, melting point apparatus)

Synthesis of N,N'-bis(4-bromo-2,6-diisopropylphenyl)ethanediimine (from Glyoxal)

This protocol is adapted from a literature procedure for the synthesis of 1,4-Bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene.[1]

-

To a stirred solution of this compound (3.0 g, 11.71 mmol) in methanol (40 mL), add a few drops of formic acid.

-

Slowly add glyoxal (0.85 g of a 40% aqueous solution, 5.80 mmol) dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 24 hours.

-

Collect the resulting yellow precipitate by filtration.

-

Wash the precipitate with cold methanol (2 x 10 mL).

-

Dry the solid in vacuo.

-

Recrystallize the crude product from ethanol to obtain pale yellow needles.

Synthesis of N,N'-bis(4-bromo-2,6-diisopropylphenyl)-2,3-butanediimine (from 2,3-Butanedione)

This protocol is based on a reported synthesis of a similar diimine ligand.[2][3]

-

Add formic acid (0.5 mL) to a stirred solution of 2,3-butanedione (0.042 g, 0.49 mmol) and this compound (0.250 g, 0.98 mmol) in methanol (20 mL).

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture to room temperature and collect the precipitate by filtration.

-

Recrystallize the solid from a dichloromethane/cyclohexane mixture (e.g., 8:1 v/v).

-

Wash the recrystallized product with cold ethanol and dry under vacuum.

General Protocol for the Synthesis of N,N'-bis(4-bromo-2,6-diisopropylphenyl)-1,2-diphenylethanediimine (from Benzil)

While a specific literature protocol for this exact reaction was not identified, the following general procedure for the synthesis of diimine ligands from anilines and benzil can be adapted.

-

Dissolve this compound (2 equivalents) and benzil (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid or formic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration and wash with a small amount of cold solvent.

-

If necessary, purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents).

-

Dry the purified product under vacuum.

Data Presentation

| Ligand Name | α-Diketone | Aniline:Diketone Ratio | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |

| N,N'-bis(4-bromo-2,6-diisopropylphenyl)ethanediimine | Glyoxal | 2.02 : 1 | Methanol | Formic acid | 24 h, RT | 56 | [1] |

| N,N'-bis(4-bromo-2,6-diisopropylphenyl)-2,3-butanediimine | 2,3-Butanedione | 2 : 1 | Methanol | Formic acid | 24 h, Reflux | 75 | [2][3] |

| N,N'-bis(4-bromo-2,6-diisopropylphenyl)-1,2-diphenylethanediimine | Benzil | 2 : 1 | Ethanol | Acetic acid | Reflux | - | General |

Note: The yield for the reaction with benzil is not provided as this is a general protocol. Optimization may be required.

Visualization

General Synthetic Workflow

The general workflow for the synthesis of diimine ligands from this compound and an α-diketone is illustrated below.

Caption: General workflow for the synthesis of diimine ligands.

References

Application Notes: 4-Bromo-2,6-diisopropylaniline in Olefin Polymerization Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diisopropylaniline is a crucial chemical intermediate employed in the synthesis of advanced olefin polymerization catalysts. Its sterically hindered structure, featuring bulky 2,6-diisopropylphenyl groups, and the electronic influence of the para-bromo substituent, make it an ideal precursor for ligands in late-transition-metal catalysts. These catalysts, particularly those based on Ni(II) and Pd(II) α-diimine complexes, are renowned for their ability to polymerize ethylene and α-olefins into polymers with specific microstructures, including highly branched polyethylenes.[1][2][3][4] The ligand architecture directly dictates the catalyst's activity, thermal stability, and the resulting polymer's properties, such as molecular weight, branching density, and crystallinity.[2][5] This document provides detailed protocols for the synthesis of a representative α-diimine ligand and a nickel(II) pre-catalyst derived from this compound, along with a general procedure for ethylene polymerization.

Data Presentation

The performance of α-diimine nickel catalysts is highly dependent on the specific ligand structure and polymerization conditions. While comprehensive data for catalysts derived specifically from this compound is dispersed in the literature, the following tables present representative data for closely related α-diimine nickel(II) systems based on substituted 2,6-diisopropylaniline to illustrate typical performance metrics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₈BrN |

| Molecular Weight | 256.18 g/mol |

| CAS Number | 80058-84-0 |

| Appearance | Not specified (typically a solid) |

| InChIKey | QAQRHTYPYQPBSX-UHFFFAOYSA-N |

(Data sourced from PubChem CID 11780114)

Table 2: Representative Performance of α-Diimine Nickel Catalysts in Ethylene Polymerization

| Catalyst/Ligand System | Co-catalyst | Temp. (°C) | Activity (kg PE·mol Ni⁻¹·h⁻¹) | Mn ( kg/mol ) | PDI (Mw/Mn) | Branching (per 1000 C) |

| 1 / MMAO | MMAO | 20 | 2010 | 412 | 1.8 | 102 |

| 1 / MMAO | MMAO | 80 | 1140 | 121 | 2.5 | 166 |

| 2 / iBu₂AlCl | iBu₂AlCl | - | 1377 | 217 | - | 43 |

| 3 / MAO | MAO | 100 | up to 6000 | up to 1600 | narrow | - |

-

Catalyst 1: Based on an unsymmetrical α-diimine ligand with a 2,6-diisopropylphenyl group.[6]

-

Catalyst 2: A heterogeneous multinuclear Ni(II) α-diimine catalyst based on a 2,6-diisopropylaniline derivative.[7]

-

Catalyst 3: A dibenzhydryl-based α-diimine Ni(II) catalyst, demonstrating high thermal stability.[5]

Experimental Protocols

Protocol 1: Synthesis of α-Diimine Ligand from this compound

This protocol describes the synthesis of (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline, a common α-diimine ligand.

Materials:

-

This compound

-

2,3-Butanedione

-

Methanol

-

Formic acid (catalytic amount)

-

Dichloromethane

-

Cyclohexane

-

Ethanol (for washing)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (2.0 equivalents) in methanol.

-

Add 2,3-butanedione (1.0 equivalent) to the solution.

-

Add a few drops of formic acid as a catalyst.

-

Heat the mixture to reflux and stir for 4-6 hours. A precipitate will form as the reaction proceeds.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid precipitate by filtration.

-

Recrystallize the crude product from a dichloromethane/cyclohexane solvent mixture (e.g., 8:1 v/v).

-

Wash the purified crystals with cold ethanol.

-

Dry the final product under vacuum to yield the α-diimine ligand. A typical reported yield for this synthesis is around 75%.

Protocol 2: Synthesis of Dibromo(α-diimine)nickel(II) Pre-catalyst

This protocol provides a general method for the complexation of the α-diimine ligand with a nickel(II) source.

Materials:

-

α-Diimine ligand (from Protocol 1)

-

(DME)NiBr₂ (1,2-dimethoxyethane)nickel(II) bromide

-

Dichloromethane (anhydrous)

-

Diethyl ether or pentane (anhydrous)

-

Schlenk flask and line

-

Magnetic stirrer

-

Cannula or syringe for transfers

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add the α-diimine ligand (1.0 equivalent) to a Schlenk flask.

-

Dissolve the ligand in anhydrous dichloromethane.

-

In a separate Schlenk flask, dissolve (DME)NiBr₂ (1.0 equivalent) in anhydrous dichloromethane.

-

Slowly transfer the (DME)NiBr₂ solution to the stirred ligand solution via cannula at room temperature.

-

Stir the reaction mixture for 12-24 hours. The color of the solution will typically change, indicating complex formation.

-

Reduce the volume of the solvent under vacuum.

-

Precipitate the nickel complex by adding anhydrous diethyl ether or pentane.

-

Collect the solid product by filtration, wash with a small amount of diethyl ether or pentane, and dry under vacuum.

Protocol 3: General Procedure for Ethylene Polymerization

This protocol outlines a typical slurry-phase ethylene polymerization using the synthesized nickel pre-catalyst.

Materials:

-

Dibromo(α-diimine)nickel(II) pre-catalyst (from Protocol 2)

-

Methylaluminoxane (MAO) or Modified Methylaluminoxane (MMAO) solution in toluene

-

Toluene (anhydrous, polymerization grade)

-

Ethylene gas (polymerization grade)

-

Pressurized polymerization reactor (e.g., Parr reactor) equipped with mechanical stirrer, temperature control, and gas inlet.

-

Acidified methanol (5% HCl) for quenching

-

Methanol for washing

-

Acetone for washing

Procedure:

-

Thoroughly dry and purge the polymerization reactor with nitrogen.

-

Under a nitrogen atmosphere, charge the reactor with anhydrous toluene (e.g., 100 mL).

-

Introduce the desired amount of co-catalyst (e.g., MAO, with Al/Ni ratio typically ranging from 500 to 1500) into the reactor and stir.

-

In a separate glovebox, dissolve a precise amount of the nickel pre-catalyst (e.g., 10 µmol) in a small volume of toluene and draw it into a syringe.

-

Inject the catalyst solution into the reactor.

-

Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm).

-

Maintain constant temperature (e.g., 20-80 °C) and ethylene pressure while stirring vigorously for the desired reaction time (e.g., 30 minutes).

-

After the polymerization period, vent the excess ethylene and cool the reactor.

-

Quench the reaction by slowly adding acidified methanol.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer thoroughly with methanol and then acetone.

-

Dry the polyethylene in a vacuum oven at 60 °C to a constant weight.

Visualizations